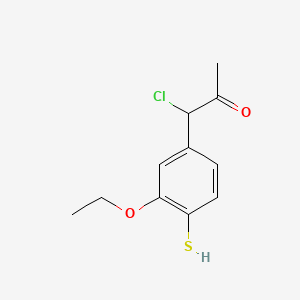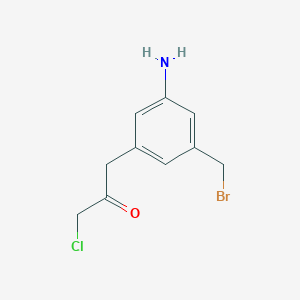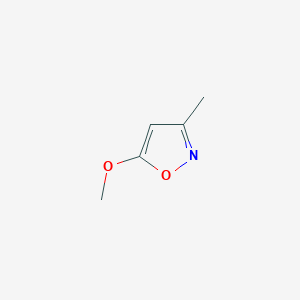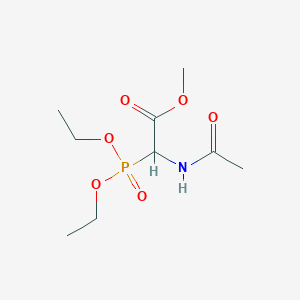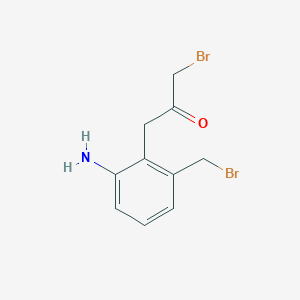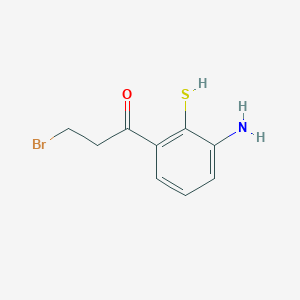![molecular formula C8H8ClN3O B14058293 Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- CAS No. 5315-85-5](/img/structure/B14058293.png)
Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazinecarboxamide group attached to a 2-chlorophenylmethylene moiety, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- typically involves the reaction of hydrazinecarboxamide with 2-chlorobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions may yield hydrazine derivatives or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- depend on the specific reaction type. For example, oxidation may yield chlorinated oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted hydrazinecarboxamides.
Aplicaciones Científicas De Investigación
Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- has numerous scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- involves its interaction with molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-N-(2,4-dimethylphenyl): A similar compound with additional methyl groups, which may alter its chemical and biological properties.
Hydrazinecarboxamide, N-(3-chlorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)methylene]: Another related compound with a different substituent, affecting its reactivity and applications.
Uniqueness
Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its combination of a hydrazinecarboxamide group with a 2-chlorophenylmethylene moiety makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
5315-85-5 |
|---|---|
Fórmula molecular |
C8H8ClN3O |
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
[(2-chlorophenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H8ClN3O/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13) |
Clave InChI |
UCORKYYVARLZQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


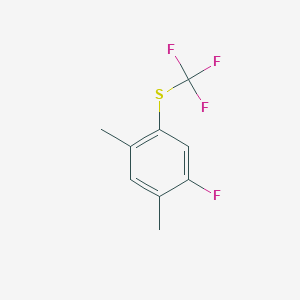
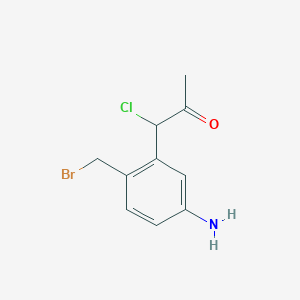
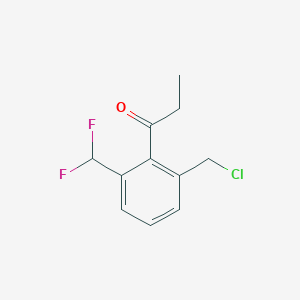
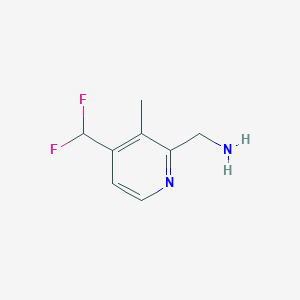
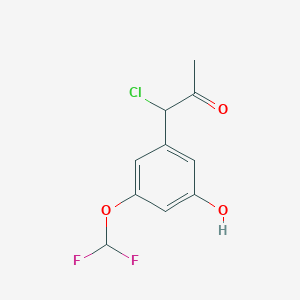
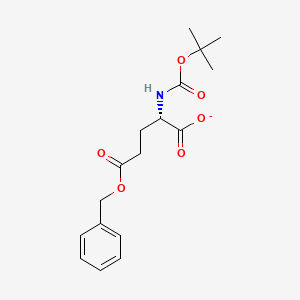
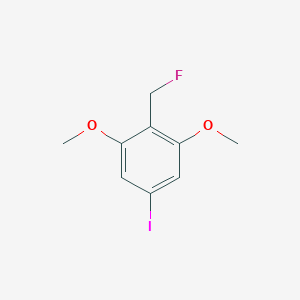
![Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate](/img/structure/B14058245.png)
